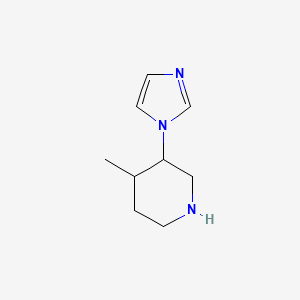

3-(1H-imidazol-1-yl)-4-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-yl-4-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h4-5,7-10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIRPGKBFEANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 1 Yl 4 Methylpiperidine

Established Synthetic Routes for the 3-(1H-imidazol-1-yl)-4-methylpiperidine Scaffold

The construction of the this compound framework relies on fundamental organic reactions that either build the heterocyclic rings sequentially or unite them.

Nucleophilic Substitution Reactions for Piperidine (B6355638) Functionalization

Nucleophilic substitution is a primary method for introducing the imidazole (B134444) moiety onto a pre-existing 4-methylpiperidine (B120128) ring. This strategy typically involves the reaction of an imidazole nucleophile with a piperidine electrophile. The nitrogen atom at the N-1 position of imidazole can act as a nucleophile, attacking an electrophilic carbon on the piperidine ring. researchgate.net For this to occur, the 3-position of the 4-methylpiperidine must be equipped with a suitable leaving group, such as a halide (Br, Cl) or a sulfonate ester (e.g., tosylate, mesylate).

The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen displaces the leaving group. The choice of solvent and base is critical to facilitate the reaction and neutralize the acid generated.

Table 1: Representative Nucleophilic Substitution Conditions

| Piperidine Substrate | Nucleophile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Bromo-4-methylpiperidine | Imidazole | NaH, K₂CO₃ | DMF, Acetonitrile | Room temp. to 80 °C |

This approach is advantageous as it allows for the late-stage introduction of the imidazole ring onto a well-defined piperidine core, which can be synthesized separately. The regioselectivity of the substitution is controlled by the initial placement of the leaving group on the piperidine scaffold. nih.gov

Condensation and Cyclization Approaches in Imidazole and Piperidine Synthesis

Imidazole Ring Synthesis: One common method for forming the imidazole ring is through the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, known as the Debus synthesis. pharmaguideline.com In the context of the target molecule, a precursor such as 3-amino-4-methylpiperidine could serve as the amine source, reacting with a dicarbonyl compound and an aldehyde to construct the imidazole ring directly onto the piperidine scaffold. nih.govrsc.org

Piperidine Ring Synthesis: Conversely, the piperidine ring can be formed through cyclization. For instance, an intramolecular cyclization of an appropriately functionalized acyclic precursor containing the imidazole moiety can be employed. A common strategy involves the cyclization of an amine with a dihaloalkane. beilstein-journals.org

Another powerful method is the intramolecular Mannich reaction. This involves the reaction of an amine, an aldehyde, and a compound with an acidic proton to form a β-amino carbonyl compound, which can then be further elaborated to the desired piperidine. rsc.org

Advanced Synthetic Strategies Applicable to Piperidine and Imidazole Ring Systems

Modern synthetic chemistry provides more sophisticated methods that could be applied to the synthesis of this compound, offering improvements in efficiency, stereoselectivity, and substrate scope.

Alkene Cyclization Methodologies

The formation of the piperidine ring can be achieved through the cyclization of unsaturated substrates. nih.gov Alkene cyclization reactions, such as the Prins cyclization or transition-metal-catalyzed hydroamination, are powerful tools for constructing six-membered nitrogen heterocycles. researchgate.netthieme-connect.de

In a potential application, an N-alkenyl amine containing the imidazole group could undergo an intramolecular cyclization. Gold or palladium catalysts are often used for such transformations, which can proceed with high stereoselectivity. nih.govrsc.org This method is particularly useful for controlling the stereochemistry at the 3- and 4-positions of the piperidine ring.

Table 2: Alkene Cyclization Strategies for Piperidine Formation

| Cyclization Type | Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|---|

| Hydroamination | Gold(I) or Palladium(II) complexes | N-alkenyl amine | Direct C-N bond formation |

| Prins Cyclization | Brønsted or Lewis Acids (e.g., HCl, InCl₃) | Homoallylic amine and an aldehyde | Forms C-C and C-O/C-X bonds |

Catalytic Hydrogenation and Reduction Techniques for Heterocycles

One of the most direct and widely used methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) derivatives. nih.govorganic-chemistry.org For the target molecule, this would involve the synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine, followed by its reduction. A variety of catalysts, including platinum, palladium, rhodium, and nickel, can be employed for this transformation. dicp.ac.cnnih.govacs.org

The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly when chiral catalysts are used to obtain enantiomerically enriched products. acs.org A related synthesis of 3-(1H-imidazol-2-yl)piperidine has been successfully achieved by reducing the pyridine precursor with platinum oxide under hydrogen pressure. prepchem.com

Table 3: Catalytic Hydrogenation of Pyridine Precursors

| Catalyst | Hydrogen Source | Solvent | Conditions |

|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ gas | Ethanol, Acetic Acid | 2-5 atm H₂, Room temp. |

| Rh/C | H₂ gas | Water, Methanol (B129727) | 5 atm H₂, 80 °C |

| Raney Nickel | H₂ gas | Ethanol | High pressure, High temp. |

Reductive Amination Pathways in Piperidine Synthesis

Reductive amination is a robust method for forming amines and can be applied intramolecularly to construct the piperidine ring. researchgate.netorganic-chemistry.org This pathway involves the cyclization of a linear substrate containing both an amine and a carbonyl group (aldehyde or ketone). The initial intramolecular reaction forms a cyclic iminium ion, which is then reduced in situ to the piperidine. beilstein-journals.org

A suitable precursor would be a δ-amino aldehyde or ketone bearing the imidazole substituent. Various reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comyoutube.com This method is highly effective for synthesizing substituted piperidines with good control over the ring substitution pattern. researchgate.net

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily dictated by the distinct properties of its two core components: the aromatic imidazole ring and the saturated piperidine ring. The imidazole moiety, being an electron-rich aromatic system, is prone to electrophilic substitution. The piperidine ring, being a saturated aliphatic amine, is generally stable to further reduction but can undergo reactions at the nitrogen atom or adjacent carbons.

Oxidation Reactions of the Imidazole Moiety

The imidazole ring is generally resistant to oxidation. However, under the influence of strong oxidizing agents, such as peroxy acids, it can undergo oxidation. For 1-substituted imidazoles, this can lead to the formation of various products, including N-oxides or ring-opened derivatives, depending on the reaction conditions and the specific oxidant used. For instance, imidazole and 1-methylimidazole (B24206) have been shown to catalyze the oxidation of indigo (B80030) dyes with m-chloroperoxybenzoic acid (MCPBA). researchgate.net While specific studies on this compound are unavailable, it is plausible that treatment with a potent oxidizing agent like a peroxy acid could lead to oxidation of the imidazole ring.

Table 1: Representative Oxidation Reactions of Imidazole Derivatives

| Substrate | Oxidizing Agent | Product(s) | Reference |

| Imidazole | m-chloroperoxybenzoic acid (MCPBA) | Catalyzes oxidation of indigo dyes | researchgate.net |

| 1-methylimidazole | m-chloroperoxybenzoic acid (MCPBA) | Catalyzes oxidation of indigo dyes | researchgate.net |

Reduction Reactions of Associated Functional Groups

The piperidine ring in this compound is a saturated heterocyclic amine and, as such, is not susceptible to reduction under standard catalytic hydrogenation conditions. The synthesis of piperidines often involves the reduction of the corresponding pyridine precursors. organic-chemistry.orgnih.gov Once formed, the saturated piperidine ring is chemically robust towards further reduction.

However, reactions involving the cleavage of the N-alkyl bond (N-dealkylation) of the piperidine nitrogen can occur under certain reductive or oxidative conditions. acs.orgnih.govresearchgate.netnih.gov For instance, catalytic N-dealkylation is a known metabolic pathway for drugs containing piperidine moieties. nih.govresearchgate.net While not a reduction of the ring itself, this represents a significant chemical transformation of the piperidine structure.

Electrophilic Substitution Patterns on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. byjus.commasterorganicchemistry.comlibretexts.org In 1-substituted imidazoles, such as the title compound, electrophilic attack typically occurs at the C4 and C5 positions of the imidazole ring. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Halogenation: The halogenation of imidazoles can be achieved using various halogenating agents. For instance, imidazo[1,2-a]pyridines have been successfully halogenated at the C3 position (analogous to the C5 position in imidazole) using sodium halides in the presence of an oxidizing agent like K₂S₂O₈. researchgate.net Copper-catalyzed amidation of halogenated imidazoles has also been reported, indicating the utility of halogenated intermediates. rsc.orgrsc.org It is anticipated that this compound would undergo halogenation at the C4 and/or C5 positions of the imidazole ring.

Nitration: The nitration of imidazoles is a well-established reaction. For example, the nitration of imidazo[1,5-a]pyridine (B1214698) derivatives has been achieved with Fe(NO₃)₃·9H₂O, which serves as both a promoter and a nitro source. researchgate.net The nitration of 2-phenyl-imidazole has been shown to yield the 4-nitro derivative. google.com Therefore, it is expected that nitration of this compound would yield the corresponding 4-nitro and/or 5-nitro-imidazole derivatives.

Sulfonation: Sulfonation of aromatic compounds, including imidazoles, can be achieved using reagents like 1,3-disulfonic acid imidazolium (B1220033) chloride in an aqueous medium. organic-chemistry.orgnih.gov This method provides a green and efficient way to introduce a sulfonic acid group onto the imidazole ring, likely at the C4 or C5 position.

Table 2: Representative Electrophilic Substitution Reactions of Imidazole Derivatives

| Reaction | Reagents and Conditions | Expected Position of Substitution on Imidazole Ring | Reference |

| Halogenation | Sodium halides, K₂S₂O₈ | C4 and/or C5 | researchgate.net |

| Nitration | Fe(NO₃)₃·9H₂O | C4 and/or C5 | researchgate.net |

| Sulfonation | 1,3-disulfonic acid imidazolium chloride, H₂O, 50 °C | C4 and/or C5 | organic-chemistry.org |

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed research on the specific chemical compound this compound. Despite extensive searches for data pertaining to its molecular structure and conformational analysis, no specific studies detailing its theoretical and experimental characterization could be identified. This suggests that this particular compound may be a novel entity or a subject of research that has not yet been published in publicly accessible domains.

The inquiry sought to construct a detailed article covering the theoretical structural characterization through methods like Density Functional Theory (DFT), ab initio, and semi-empirical computational approaches. Additionally, the planned article was to include sections on spectroscopic and diffraction-based structural elucidation techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, and X-ray Crystallography.

While the searches yielded information on structurally related compounds, such as various imidazole and piperidine derivatives, the strict focus on this compound, as per the user's request, precludes the inclusion of data from these analogous molecules. The subtle differences in the substitution pattern on the piperidine ring significantly influence the molecular geometry, conformational preferences, and spectroscopic signatures. Therefore, extrapolating data from related compounds would not provide a scientifically accurate representation of the target molecule.

The lack of specific data highlights a potential area for future research in the field of medicinal and computational chemistry. The synthesis and detailed characterization of this compound could offer new insights into structure-activity relationships within this class of compounds, which are often explored for their pharmacological potential.

Until such studies are conducted and published, a detailed and scientifically rigorous article on the molecular structure and conformational analysis of this compound, as outlined in the initial request, cannot be generated. The scientific community awaits further investigation into this and similar novel chemical structures to expand the frontiers of chemical knowledge.

Molecular Structure and Conformation Analysis of 3 1h Imidazol 1 Yl 4 Methylpiperidine

Conformational Landscape Investigation

The conformational landscape of 3-(1H-imidazol-1-yl)-4-methylpiperidine is primarily defined by the puckering of the piperidine (B6355638) ring, the orientation of its substituents, and the rotation around the bond connecting the piperidine and imidazole (B134444) rings. The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org Alternative conformations such as the boat and twist-boat are significantly higher in energy and are generally considered transition states or minor contributors at room temperature. rsc.org

The stereochemistry at positions 3 and 4 gives rise to cis and trans diastereomers. For each diastereomer, the piperidine ring can exist in two equilibrating chair conformations. The relative stability of these conformations is dictated by the energetic penalty associated with axial versus equatorial positioning of the substituent groups. Generally, substituents prefer the more sterically favorable equatorial position to avoid destabilizing 1,3-diaxial interactions. rsc.org

In the case of the trans isomer, one chair conformer can accommodate both the 4-methyl group and the 3-(1H-imidazol-1-yl) group in equatorial positions (diequatorial). The alternative chair form would force both groups into axial positions (diaxial), which is highly energetically unfavorable due to severe steric clashes. Consequently, the trans isomer is expected to exist almost exclusively in the diequatorial chair conformation.

For the cis isomer, one substituent must be axial while the other is equatorial. Two chair conformers are possible: one with an axial imidazole group and an equatorial methyl group, and the other with an equatorial imidazole group and an axial methyl group. The preferred conformation will be the one that places the bulkier group in the equatorial position. Given the larger size of the imidazole group compared to the methyl group, the conformer with the equatorial imidazole and axial methyl group is likely to be the more stable of the two.

Analysis of Rotational Isomers and Energy Minima

Beyond the conformation of the piperidine ring, the rotation around the C3-N(imidazole) single bond introduces another layer of conformational complexity, giving rise to rotational isomers, or rotamers. The energy barrier to this rotation is influenced by steric interactions between the imidazole ring and the adjacent hydrogen atoms on the piperidine ring. nih.govdocumentsdelivered.com The relative orientation of the imidazole ring with respect to the piperidine moiety defines different energy minima on the potential energy surface.

Computational studies on related N-aryl heterocyclic systems show that the barriers to rotation can be significant enough to allow for the potential existence of distinct rotamers at low temperatures. researchgate.netresearchgate.net For this compound, the most stable rotameric state would likely orient the imidazole ring to minimize steric clash with the piperidine ring's axial hydrogens and the substituent at the 4-position.

Below is a hypothetical data table illustrating the calculated relative energies for the principal conformers and the energy barriers for key conformational transitions.

| Conformer/Isomer | Piperidine Conformation | Substituent Positions (3-Im / 4-Me) | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| trans | Chair | Equatorial / Equatorial | 0.00 | ~10-12 (Ring Inversion) |

| trans | Chair | Axial / Axial | > 5.0 | |

| cis | Chair | Equatorial / Axial | ~2.1 | ~10-12 (Ring Inversion) |

| cis | Chair | Axial / Equatorial | ~2.5 | |

| trans (diequatorial) | - | - | - | ~4-6 (C-N Rotation) |

Impact of Solvent Effects on Conformational Equilibrium

The different conformations—axial versus equatorial placement of the polar imidazole group—will have distinct molecular dipole moments. An axial substituent is in closer proximity to the nitrogen atom of the piperidine ring, which can lead to different charge-dipole interactions compared to an equatorial substituent. nih.govnih.gov For instance, in fluorinated piperidines, computational and experimental studies have shown that increasing solvent polarity can stabilize the more polar axial conformer. nih.govnih.gov

For the cis isomer of this compound, the equilibrium between the (axial-Im, equatorial-Me) and (equatorial-Im, axial-Me) conformers could be expected to shift in response to solvent polarity. If the conformer with the axial imidazole group has a larger dipole moment, its population would be expected to increase in polar solvents like water or methanol (B129727) relative to nonpolar solvents like cyclohexane. The trans isomer, being locked in a diequatorial conformation, would be less susceptible to solvent-induced conformational shifts of the piperidine ring itself, although solvation will still affect the rotational preference of the imidazole group.

The following interactive table provides a hypothetical illustration of how the population of the two primary cis conformers might change with solvent polarity.

| Solvent | Dielectric Constant (ε) | % Population (cis, eq-Im / ax-Me) | % Population (cis, ax-Im / eq-Me) |

|---|---|---|---|

| Cyclohexane | 2.0 | ~85% | ~15% |

| Chloroform | 4.8 | ~82% | ~18% |

| Methanol | 33.0 | ~75% | ~25% |

| Water | 80.1 | ~70% | ~30% |

Computational Chemistry Approaches for Understanding 3 1h Imidazol 1 Yl 4 Methylpiperidine

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a foundation for predicting chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in defining a molecule's reactivity and kinetic stability. nih.gov HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and polarizable. nih.govirjweb.com

For a molecule like 3-(1H-imidazol-1-yl)-4-methylpiperidine, this analysis would reveal the distribution of electron density and predict the molecule's susceptibility to charge transfer interactions. While specific calculations for this compound are not detailed in the available literature, a typical output from such an analysis is presented below for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. irjweb.com |

The results of an NBO analysis typically highlight the most significant charge transfer interactions and their stabilization energies (E(2)), as shown in the illustrative table below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| - | - | - | Describes hyperconjugative and charge transfer effects. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps predict how a molecule will interact with other chemical species by identifying regions of positive and negative electrostatic potential. nih.gov The MEP map is color-coded: red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. nih.govnih.gov Green regions denote neutral potential. For this compound, an MEP map would highlight the electronegative nitrogen atoms of the imidazole (B134444) ring as potential sites for hydrogen bonding and electrophilic interaction.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). nih.gov This technique is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interaction. nih.gov

The choice of a biological target for docking studies is based on the therapeutic potential of the chemical scaffold. Imidazole and piperidine (B6355638) moieties are present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.commagnusconferences.com Therefore, potential receptors for this compound could include enzymes like cyclooxygenases (COX), kinases, or proteases, which are often implicated in inflammation and cancer. researchgate.netresearchgate.net The specific receptor is chosen based on a therapeutic hypothesis to evaluate the compound's potential as an inhibitor or modulator.

Molecular docking simulations yield a "docking score," which estimates the binding affinity (typically in kcal/mol), with more negative values indicating stronger binding. nih.gov Beyond this score, the analysis provides a detailed 3D model of the ligand-receptor complex, revealing specific molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov These interactions are critical for the stability of the complex and the biological activity of the compound. For this compound, docking would predict how the imidazole and piperidine rings orient themselves within the active site of a target protein and identify the key amino acid residues involved in the binding.

An illustrative summary of typical docking results is provided in the table below.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| - | - | - | Hydrogen Bond, Hydrophobic, π-π Stacking, etc. nih.gov |

In Silico Prediction of Biological Activity Spectra and Target Profiles

The prediction of biological activity and potential protein targets is a cornerstone of computational drug discovery. It allows for the early assessment of a compound's therapeutic potential and possible mechanisms of action.

A thorough review of scientific literature and chemical databases did not yield specific studies that have applied computational algorithms to identify the biological targets of this compound. While numerous algorithms and web-based tools are available for this purpose—such as those that rely on ligand-based similarity, machine learning, or reverse docking—their specific application to this compound has not been documented in publicly accessible research. These computational methods generally compare the structure of a query molecule to databases of compounds with known biological targets to infer potential interactions.

Similarly, specific predictions of the potential pharmacological activities for this compound are not available in the reviewed literature. Predictive models, which often utilize a compound's structural features to forecast its activity spectrum (e.g., as an enzyme inhibitor, receptor ligand, or ion channel modulator), have not been specifically reported for this molecule. Therefore, a data table of predicted activities cannot be generated at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

No published QSAR studies were found that specifically include this compound. Consequently, there is no available data correlating its calculated molecular descriptors (such as lipophilicity, electronic properties, or steric parameters) with specific biological outcomes. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activity, which has not been reported for a series including this specific piperidine derivative. As a result, a data table illustrating such correlations cannot be provided.

Biological Target Identification and Ligand Development for 3 1h Imidazol 1 Yl 4 Methylpiperidine

Ligand Development for Advanced Biochemical Assays

Development as Tools for Receptor Characterization

Without dedicated experimental data from biochemical and pharmacological studies on 3-(1H-imidazol-1-yl)-4-methylpiperidine, any attempt to populate these sections would be speculative and would not adhere to the required standards of scientific accuracy. This highlights a potential area for future research, as the biological activities of this specific compound have not been publicly characterized.

Structure Activity Relationship Sar Studies of 3 1h Imidazol 1 Yl 4 Methylpiperidine and Its Derivatives

Rational Design Principles for Analog Synthesis

The rational design of analogs of 3-(1H-imidazol-1-yl)-4-methylpiperidine is guided by established principles of medicinal chemistry, focusing on the systematic alteration of its chemical structure to probe and optimize interactions with a specific biological target. nih.gov This process involves a deep understanding of the target's structure and the application of chemical strategies to enhance binding affinity and efficacy. The design process for new derivatives typically combines pharmacophore modeling and simplification strategies to identify the minimal structural requirements for biological activity. nih.gov

The piperidine (B6355638) ring is a key component of many pharmacologically active compounds and offers several avenues for systematic modification to explore the SAR. nih.govresearchgate.net For the this compound scaffold, modifications can be strategically implemented to alter the compound's size, shape, and flexibility.

Key modifications to the piperidine ring include:

Substitution on the Nitrogen Atom: The secondary amine in the piperidine ring is a prime site for substitution. Introducing various alkyl or aryl groups can influence the compound's lipophilicity, basicity, and potential for hydrogen bonding.

Modification of the Methyl Group: The methyl group at the 4-position of the piperidine ring can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) or with functional groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, amino). This can probe the steric and electronic requirements of the binding pocket.

Introduction of Additional Substituents: Placing substituents at other available positions on the piperidine ring can further explore the topology of the binding site.

Ring Alterations: In some cases, opening the piperidine ring can be explored to remove conformational constraints and assess the importance of the cyclic structure for activity. nih.gov

The imidazole (B134444) ring is a versatile heterocyclic system that plays a crucial role in the biological activity of many compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. longdom.orgresearchgate.net Modifications to the imidazole moiety of this compound are a key strategy in SAR studies.

Common modifications include:

Substitution on the Carbon Atoms: The carbon atoms of the imidazole ring (C2, C4, and C5) can be substituted with a variety of groups, including halogens, alkyl chains, and aryl groups. These substitutions can modulate the electronic properties and steric bulk of the imidazole ring.

N-Alkylation: While the imidazole is already N-substituted by the piperidine ring, the other nitrogen atom can be a site for further alkylation, although this would introduce a positive charge and significantly alter the compound's properties.

Replacement of the Imidazole Ring: In some instances, the entire imidazole ring may be replaced by other five-membered heterocyclic rings (e.g., pyrazole, triazole) to assess the importance of the specific arrangement of nitrogen atoms for biological activity. nih.gov

The following table summarizes some potential modifications and their rationale:

| Modification Site | Type of Modification | Rationale |

| Piperidine Nitrogen | Alkylation, Acylation | Modulate lipophilicity and basicity |

| Piperidine C4-Methyl | Substitution with larger alkyls or functional groups | Probe steric and electronic requirements of the binding site |

| Imidazole Carbons | Halogenation, Alkylation, Arylation | Alter electronic properties and steric profile |

| Imidazole Nitrogen | Not a primary site for this scaffold | Would introduce a permanent positive charge |

Elucidation of Structural Features Governing Biological Effects

The position and chemical nature of substituents on both the piperidine and imidazole rings have a profound impact on the biological activity of this class of compounds. SAR studies aim to map out these relationships to identify "hot spots" on the molecule where modifications lead to significant changes in activity.

For instance, the introduction of electron-withdrawing or electron-donating groups on the imidazole ring can alter its pKa and hydrogen bonding capacity, which can be critical for target interaction. nih.gov Similarly, the stereochemistry of substituents on the piperidine ring can be a determining factor in binding affinity, as different stereoisomers will present different three-dimensional arrangements of functional groups to the biological target.

The following table illustrates how different substituents might influence activity:

| Substituent | Position | Potential Effect on Activity | Rationale |

| -Cl, -F | Imidazole Ring | Increased potency | Halogen bonding, altered electronics |

| -CH3, -C2H5 | Piperidine Ring | Variable | Steric interactions within the binding pocket |

| -OH, -NH2 | Piperidine or Imidazole | Increased or decreased potency | Introduction of new hydrogen bonding interactions |

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound, which can adopt multiple conformations, understanding the bioactive conformation is key to designing more potent and selective analogs. nih.gov

The introduction of conformational constraints, such as incorporating the piperidine ring into a bicyclic system or introducing bulky groups that restrict bond rotation, can lock the molecule into a specific conformation. If this constrained conformation is close to the bioactive conformation, a significant increase in activity can be observed. Conversely, if the constrained conformation is unfavorable for binding, a loss of activity will result. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to predict the preferred binding conformations and guide the design of conformationally constrained analogs. nih.gov

Preclinical Pharmacological Characterization of 3 1h Imidazol 1 Yl 4 Methylpiperidine Analogs

In Vitro Enzyme Inhibition Profiling

The imidazole (B134444) and piperidine (B6355638) moieties are prevalent in numerous biologically active compounds, and their combination in the 3-(1H-imidazol-1-yl)-4-methylpiperidine scaffold has prompted investigation into their inhibitory effects on various enzymes.

While direct studies on this compound analogs are not extensively documented, research on structurally related compounds suggests a potential for NLRP3 inflammasome inhibition. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases.

A series of benzo[d]imidazole analogues have been synthesized and evaluated for their anti-inflammatory activities, specifically targeting the NLRP3 inflammasome. In these studies, two lead compounds, TBZ-09 and TBZ-21, were identified based on their ability to inhibit the production of IL-1β, a key cytokine released upon NLRP3 activation. This suggests that the core benzimidazole (B57391) structure, which shares features with the imidazole ring of the subject compounds, is a viable starting point for developing NLRP3 inhibitors.

Further supporting this, a pharmacophore-hybridization strategy was employed to develop novel NLRP3 inhibitors. This approach combined the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. This research underscores the potential of piperidine-containing imidazole structures in the modulation of the NLRP3 inflammasome pathway.

Analogs of this compound have been investigated for their potential to inhibit enzymes that play a crucial role in the progression of cancer. One of the key targets in this area is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.

In a study focused on computationally designed imidazole-based EGFR inhibitors, several compounds were synthesized and assessed for their anti-proliferative activity against multiple cancer cell lines, including breast, lung, and colorectal cancer lines. Two compounds, 2c and 2d , emerged as significant anticancer molecules with no toxicity towards normal cells. These compounds demonstrated in vitro inhibition of EGFR enzymatic activity with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. nih.gov Further optimization, guided by in silico modeling of the interaction with the EGFR ATP binding domain, led to the synthesis of compound 3c . This compound exhibited a substantial improvement in EGFR inhibitory activity, with an IC50 value of 236.38 ± 0.04 nM, which was comparable to the positive control, erlotinib (B232) (239.91 ± 0.05 nM). nih.gov

Table 1: In Vitro EGFR Enzyme Inhibition by Imidazole Analogs

| Compound | EGFR IC50 (nM) |

|---|---|

| 2c | 617.33 ± 0.04 |

| 2d | 710 ± 0.05 |

| 3c | 236.38 ± 0.04 |

This table presents the half-maximal inhibitory concentration (IC50) values of imidazole-based compounds against the Epidermal Growth Factor Receptor (EGFR) enzyme in vitro. Data from nih.gov.

The therapeutic potential of this compound analogs extends to other enzymatic targets, including aromatase and tyrosinase.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer. A study focused on the design and synthesis of new imidazolylmethylpiperidine sulfonamides, using a previously identified aromatase inhibitor as a lead compound. This research led to the identification of three new aromatase inhibitors with IC50 values similar to that of the established drug, letrozole (B1683767). nih.govcnr.it Another study investigated a quinoline (B57606) derivative, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, which was found to inhibit aromatase enzyme activity more effectively than letrozole in vitro. jpionline.org

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. Research has explored piperidine derivatives as tyrosinase inhibitors. One study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising mushroom tyrosinase inhibitor with an IC50 of 252 μM. unito.it Subsequent chemical modifications led to the synthesis of new analogs, with several compounds demonstrating more effective inhibition than the initial lead and the reference inhibitor, kojic acid. unito.it The most active of these, compound 2d , was found to be a mixed-type inhibitor with an IC50 of 7.56 μM. unito.it Other research has also highlighted the tyrosinase inhibitory potential of benzimidazole derivatives. mdpi.comencyclopedia.pub

Table 2: In Vitro Tyrosinase Inhibition by Piperidine Analogs

| Compound | Tyrosinase IC50 (μM) | Inhibition Type |

|---|---|---|

| 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one | 252 | - |

| 2d | 7.56 | Mixed-type |

This table summarizes the in vitro inhibitory activity of selected piperidine analogs against mushroom tyrosinase. Data from unito.it.

Receptor Modulation Assays

The structural features of this compound analogs make them suitable candidates for interaction with G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.

A significant body of research has focused on the interaction of imidazole-piperidine scaffolds with histamine (B1213489) receptors, particularly the H3 and H4 subtypes. The compound 4-(1H-imidazol-4-ylmethyl)piperidine has been identified as a potent and selective histamine H3 receptor agonist. semanticscholar.orgnih.gov This scaffold has also served as a foundation for the development of novel histamine H3 receptor antagonists. nih.gov By attaching a substituted aniline (B41778) amide to the piperidine moiety via a two-methylene linker, potent antagonists have been created. nih.gov

Furthermore, the development of photocaged agonists for both H3 and H4 receptors has been explored. mdpi.com A BODIPY-caged version of the H3R agonist immepip, which shares the imidazole-piperidine core, showed a significantly decreased affinity for the H3R. mdpi.com However, upon photo-uncaging with light, the parent compound was released, restoring its binding affinity and potency, demonstrating a method for optical control of receptor function. mdpi.com While many H4R agonists also show activity at the H3R, efforts are ongoing to develop more selective ligands. mdpi.com

The pharmacological profile of imidazole-piperidine analogs extends beyond histamine receptors to other GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors.

Serotonin Receptors: Arylpiperazine-substituted imidazole derivatives have been extensively studied for their effects on various neurological disorders. nih.gov A series of imidazole cores containing arylpiperazine-4-carboxamide derivatives have been investigated for their potential to target 5-HT2A receptors and the serotonin transporter. nih.gov These compounds displayed significant IC50 values against 5-HT2A/2C receptors and for serotonin reuptake inhibition. nih.gov Structure-activity relationship studies have shown that lipophilic substituents on the imidazole ring are crucial for affinity towards various serotonin receptors, including 5-HT1A, 5-HT6, and 5-HT7. nih.gov

Dopamine Receptors: The interaction of imidazole and piperidine-containing compounds with dopamine receptors has also been a subject of investigation. A study on novel arylpiperazines with a benzimidazole moiety evaluated their affinities for the D2 dopamine receptor. semanticscholar.org Molecular docking and dynamics simulations were used to explore the receptor-ligand interactions. semanticscholar.org Another area of research has focused on developing potent and selective dopamine D4 receptor antagonists based on a piperidine scaffold as potential treatments for glioblastoma. mdpi.com These studies highlight the versatility of the imidazole-piperidine scaffold in targeting a range of GPCRs, with the potential for developing selective modulators for various therapeutic applications.

Cell-Based Functional Assays.

Assessment of Compound Impact on Cellular Processes and Signaling Pathways.

Analogs incorporating imidazole and piperidine moieties have been investigated for their effects on various cellular processes and signaling pathways critical to cell growth, proliferation, and homeostasis.

A significant area of investigation involves the inhibition of key protein kinases. The mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation, has been a focus. nih.gov In the development of mTOR inhibitors, cell-based assays measuring the inhibition of phosphorylation of downstream targets like S6K1 are prioritized over biochemical assays to better reflect intracellular activity and account for factors like cellular permeability. nih.gov Similarly, other kinase-driven pathways implicated in cancer have been targeted. Novel derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle control. nih.gov Studies on these compounds in liver cancer cell lines (HEPG2) revealed they can induce cell cycle arrest at the G1/G0 and G2 phases. nih.gov The MAPK signaling pathway, a vital cascade controlling cell proliferation, is another target. nih.gov A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed as V600E-mutated BRAF (V600EBRAF) inhibitors, showing potent activity and selectivity for the mutated kinase over wild-type BRAF and CRAF. nih.gov

Beyond kinase inhibition, other cellular mechanisms are affected by these analogs. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were identified as highly potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). researchgate.net One analog, compound 9t, demonstrated an IC50 of 0.0065 µM and a 1400-fold selectivity for NHE-1 over NHE-2. researchgate.net In the context of cellular transformation, piperine (B192125), which contains a piperidine ring, has been shown to inhibit TGF-β signaling pathways. nih.gov In pancreatic stellate cells treated with TGF-β, piperine reduced the expression of mesenchymal markers, suggesting an impact on the epithelial-mesenchymal transition (EMT), a key process in cancer progression and fibrosis. nih.gov Furthermore, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, was found to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines, leading to an accumulation of cyclin B1 in the cytoplasm. mdpi.com

Antimicrobial Activity Assessments.

Efficacy Against Gram-positive and Gram-negative Bacterial Strains.

Derivatives containing imidazole and piperidine structures have demonstrated a range of antibacterial activities. A series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives showed potent activity specifically against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov Notably, the most active compound in this series, 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole, exhibited no activity against Gram-negative bacteria. nih.gov

In contrast, other analogs have shown broader-spectrum or different activity profiles. For instance, certain imidazolopeptides displayed moderate activity against the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com Similarly, some piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives were effective against both Gram-positive strains (Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae), with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL. researchgate.net A study on 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties also reported antimicrobial potential against both Gram-positive and Gram-negative strains. researchgate.net

The following table summarizes the antibacterial activity of selected imidazole and piperidine analogs against various bacterial strains.

| Compound Class | Bacterial Strain | Activity/MIC |

| Imidazolopeptides | Pseudomonas aeruginosa | Moderate Activity |

| Imidazolopeptides | Klebsiella pneumoniae | Moderate Activity |

| Piperidine/Pyrrolidine Derivatives | Staphylococcus aureus | MIC: 32-128 µg/mL |

| Piperidine/Pyrrolidine Derivatives | Bacillus subtilis | MIC: 32-512 µg/mL |

| Piperidine/Pyrrolidine Derivatives | Yersinia enterocolitica | MIC: 32-512 µg/mL |

| Piperidine/Pyrrolidine Derivatives | Escherichia coli | MIC: 32-512 µg/mL |

| Piperidine/Pyrrolidine Derivatives | Klebsiella pneumoniae | MIC: 32-512 µg/mL |

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles | MRSA | Potent Activity |

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles | Vancomycin-resistant Enterococcus | Potent Activity |

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles | Gram-negative bacteria | No Activity |

| Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli ATCC 35128 | MIC: 4.9–17 µM |

Antifungal Efficacy Studies.

The antifungal properties of imidazole and piperidine analogs are well-documented, forming the basis of several established antifungal agents. Research continues to yield novel compounds with significant efficacy. A series of substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives demonstrated potent in vitro activity against a wide variety of yeasts, systemic mycoses, and dermatophytes. nih.gov The two most potent analogs in this series showed MIC values between 0.2 and 7.0 µg/mL against organisms such as Trichophyton sp., Microsporum sp., and Candida stellatoidea. nih.gov

Similarly, certain imidazolopeptides exhibited strong bioactivity against the pathogenic fungi Candida albicans and the dermatophytes Trichophyton mentagrophytes and Microsporum audouinii, with MIC values ranging from 6 to 12.5 µg/mL. mdpi.com Another study synthesized novel 1,2,3-triazole compounds containing a piperidine ring, which were evaluated for antifungal activity. nih.gov One compound from this series was found to be more potent than the reference drug miconazole (B906) against Candida albicans (MIC of 20 µg/mL) and Aspergillus flavus (MIC of 10 µg/mL). nih.gov Imidazole-containing chalcones have also been identified as promising compounds for their potential activity against Aspergillus fumigatus. researchgate.netmdpi.com

The table below details the antifungal efficacy of various imidazole and piperidine analogs.

| Compound Class | Fungal Strain | Activity/MIC | Reference Drug |

| Substituted Isoxazolidines | Trichophyton sp. | MIC: 0.2-7.0 µg/mL | Ketoconazole |

| Substituted Isoxazolidines | Microsporum sp. | MIC: 0.2-7.0 µg/mL | Ketoconazole |

| Substituted Isoxazolidines | Candida stellatoidea | MIC: 0.2-7.0 µg/mL | Ketoconazole |

| Substituted Isoxazolidines | Aspergillus fumigatus | Moderate to Potent | Ketoconazole |

| Substituted Isoxazolidines | Candida albicans | Moderate to Potent | Ketoconazole |

| Imidazolopeptides | Candida albicans | MIC: 6-12.5 µg/mL | Griseofulvin |

| Imidazolopeptides | Trichophyton mentagrophytes | MIC: 6-12.5 µg/mL | Griseofulvin |

| Imidazolopeptides | Microsporum audouinii | MIC: 6-12.5 µg/mL | Griseofulvin |

| 1,2,3-Triazole-1,2,4-oxadiazoles | Candida albicans | MIC: 20 µg/mL | Miconazole |

| 1,2,3-Triazole-1,2,4-oxadiazoles | Aspergillus flavus | MIC: 10 µg/mL | Miconazole |

| 1,2,3-Triazole-1,2,4-oxadiazoles | Aspergillus niger | MIC: 10-12.5 µg/mL | Miconazole/Fluconazole |

| 1,2,3-Triazole-1,2,4-oxadiazoles | Fusarium oxysporum | MIC: 25 µg/mL | Miconazole |

Antiproliferative Activity in Tumor Cell Lines.

Evaluation of In Vitro Growth Inhibition.

The antiproliferative properties of imidazole and piperidine analogs have been extensively evaluated against a variety of human cancer cell lines. These studies aim to identify compounds that can selectively inhibit the growth of tumor cells.

A study focusing on melanoma developed imidazole and imidazoline (B1206853) analogs to improve upon a series of 2-aryl-thiazolidine-4-carboxylic acid amides. nih.govnih.gov While the newer analogs were generally less potent than the original lead compounds, some retained good selectivity against melanoma cells (human A375 and mouse B16) compared to fibroblast cells. nih.govnih.gov Another investigation synthesized a series of 4-nitroimidazole (B12731) derivatives and screened them against eight different human cancer cell lines. researchgate.net One compound, in particular, demonstrated potent growth inhibition in the low micromolar range across most of the cell lines tested. researchgate.net

Further research into 1,2,4-oxadiazole (B8745197) derivatives containing an imidazole core showed significant anticancer activity against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines, with several compounds exhibiting greater potency than the reference drug etoposide. nih.gov A separate study on 4-imidazolidinone derivatives identified a compound with prominent anticancer activity in human colorectal cancer cells (HCT116). mdpi.com Additionally, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogs showed a considerable degree of growth inhibition against T-47D, HeLa, HepG2, and MCF-7 human cancer cell lines. researchgate.net

The following table summarizes the in vitro antiproliferative activity of these diverse analogs.

| Compound Class | Cancer Cell Line | Cell Line Type | Activity (IC50) |

| Imidazoline/Imidazole Analogs | A375 | Human Melanoma | > 10 µM |

| Imidazoline/Imidazole Analogs | B16 | Mouse Melanoma | > 10 µM |

| 4-Nitroimidazole Derivatives | Capan-1 | Pancreatic Adenocarcinoma | Low µM range |

| 4-Nitroimidazole Derivatives | HCT-116 | Colorectal Carcinoma | Low µM range |

| 4-Nitroimidazole Derivatives | LN229 | Glioblastoma | Low µM range |

| 4-Nitroimidazole Derivatives | NCI-H460 | Lung Cancer | Low µM range |

| 4-Nitroimidazole Derivatives | HL-60 | Leukemia | Low µM range |

| 4-Nitroimidazole Derivatives | K562 | Leukemia | Low µM range |

| 1,2,4-Oxadiazole Derivatives | PC3 | Prostate Cancer | Potent Cytotoxicity |

| 1,2,4-Oxadiazole Derivatives | DU-145 | Prostate Cancer | Potent Cytotoxicity |

| 1,2,4-Oxadiazole Derivatives | A549 | Lung Cancer | Potent Cytotoxicity |

| 1,2,4-Oxadiazole Derivatives | HEPG2 | Liver Cancer | Potent Cytotoxicity |

| 4-Imidazolidinone Derivatives | HCT116 | Colorectal Carcinoma | Prominent Activity |

| 4-Imidazolidinone Derivatives | HeLa | Cervical Adenocarcinoma | Growth Inhibition |

| 4-Imidazolidinone Derivatives | U87 | Glioblastoma | Growth Inhibition |

| Quinoline-Piperidine Analogs | T-47D | Breast Cancer | Significant Inhibition |

| Quinoline-Piperidine Analogs | HeLa | Cervical Cancer | Significant Inhibition |

| Quinoline-Piperidine Analogs | HepG2 | Liver Cancer | Significant Inhibition |

| Quinoline-Piperidine Analogs | MCF-7 | Breast Cancer | Significant Inhibition |

Analysis of Effects on Cell Cycle Progression

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle is a key strategy in the development of novel anticancer therapies. A number of heterocyclic compounds containing imidazole and piperidine moieties have been investigated for their potential to modulate cell cycle progression in cancer cells.

One such study investigated a series of novel N-(piperidine-4-yl)benzamide derivatives for their antitumor activity. nih.gov Among the synthesized compounds, one derivative demonstrated potent biological activity against HepG2 cells. nih.gov Further analysis revealed that this compound induced cell cycle arrest. nih.gov

In a separate study, a novel 1,2,4-oxadiazole derivative incorporating an imidazole ring, compound 30a , was synthesized and evaluated for its anticancer properties. nih.gov Flow cytometry analysis was used to determine the effect of this compound on the cell cycle progression of HEPG2 cells. The results indicated that compound 30a induced a significant arrest of the cell cycle at the G2/M phase in a concentration-dependent manner. nih.gov With increasing concentrations of the compound, there was a notable accumulation of the cell population in the G2/M phase. nih.gov Specifically, at concentrations of 0.11 μM, 0.22 μM, and 0.44 μM, the percentage of cells in the G2/M phase rose from 23.99% to 34.03% and further to 47.32%, respectively, compared to 18.81% in untreated control cells. nih.gov This demonstrates the compound's potential to interfere with the progression of cancer cells through mitosis. nih.gov

Table 1: Effect of Compound 30a on Cell Cycle Distribution in HEPG2 Cells

| Treatment | Concentration (μM) | % of Cells in G2/M Phase |

|---|---|---|

| Control | 0 | 18.81 |

| Compound 30a | 0.11 | 23.99 |

| Compound 30a | 0.22 | 34.03 |

| Compound 30a | 0.44 | 47.32 |

Furthermore, the anti-proliferative effects of certain ciprofloxacin (B1669076) derivatives, which can be considered structurally related to the core scaffold of interest, have been explored. One such derivative was found to cause cell cycle arrest at the G2/M phase in both HCT116 and A549 cancer cell lines in a concentration-dependent manner. nih.gov

While direct studies on this compound are not extensively reported in the reviewed literature, the findings from related structures underscore the potential of this chemical class to influence cell cycle dynamics. The imidazole and piperidine scaffolds are present in numerous compounds that exhibit antiproliferative activities by inducing cell cycle arrest, often at the G2/M checkpoint. nih.govnih.gov These findings provide a rationale for the further investigation of this compound and its analogs as potential cell cycle inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.